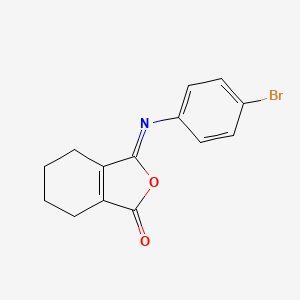

Isoimide

描述

Structure

3D Structure

属性

CAS 编号 |

65949-49-7 |

|---|---|

分子式 |

C14H12BrNO2 |

分子量 |

306.15 g/mol |

IUPAC 名称 |

3-(4-bromophenyl)imino-4,5,6,7-tetrahydro-2-benzofuran-1-one |

InChI |

InChI=1S/C14H12BrNO2/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)14(17)18-13/h5-8H,1-4H2 |

InChI 键 |

VZUHQRBBQSLSHS-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C(=NC3=CC=C(C=C3)Br)OC2=O |

规范 SMILES |

C1CCC2=C(C1)C(=NC3=CC=C(C=C3)Br)OC2=O |

产品来源 |

United States |

Foundational & Exploratory

The Isoimide Functional Group: A Technical Guide to its Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoimides are reactive isomers of the more stable and widely known imide functional group. Characterized by an iminolactone ring system, they serve as crucial, albeit often transient, intermediates in organic synthesis, particularly in the formation of polyimides and in peptide chemistry. Their unique structure, with a nitrogen atom double-bonded to one carbonyl carbon and single-bonded to an oxygen, imparts distinct reactivity, most notably a propensity to undergo thermal or chemically-induced rearrangement to the thermodynamically favored imide structure. This guide provides an in-depth examination of the chemical structure of isoimides, details common synthetic methodologies, presents key characterization data, and outlines the pivotal isoimide-to-imide rearrangement.

Core Chemical Structure: this compound vs. Imide

An this compound is a functional group with the general formula R-C(O)O-C(=NR')-R''. It is isomeric with the corresponding imide, which has the structure (RCO)₂NR'.[1] The key distinction lies in the connectivity of the nitrogen atom. In an imide, the nitrogen is bonded to two acyl groups.[2][3] In an this compound, the nitrogen is part of an imino group, and the structure contains an ester-like linkage within a five-membered ring, often referred to as an iminolactone structure.[4]

This structural difference has significant implications for the chemical properties of the molecule. The asymmetric nature of the this compound linkage often leads to higher solubility and lower glass transition temperatures compared to their rigid imide counterparts, a property exploited in the processing of high-performance polymers like polyimides.[5][6]

Synthesis of Isoimides

Isoimides are typically synthesized through the cyclodehydration of the corresponding amic acid precursors. Amic acids are readily prepared by the reaction of an acid anhydride (B1165640) with a primary amine. The subsequent ring-closure to the this compound is a kinetically controlled process, which, if followed by heating or catalysis, leads to the thermodynamically more stable imide.

Common dehydrating agents used to favor the formation of the this compound over the imide include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Anhydrides: Trifluoroacetic anhydride is a particularly effective reagent for this transformation.

The reaction is often carried out at low temperatures (e.g., 0°C to room temperature) to prevent the immediate rearrangement of the this compound product to the imide.

Detailed Experimental Protocol: Synthesis of N-Phenylphthalthis compound

This protocol is adapted from established methods for the synthesis of isoimides from amic acids using trifluoroacetic anhydride.

Objective: To synthesize N-Phenylphthalthis compound from N-phenylphthalamic acid.

Materials:

-

N-phenylphthalamic acid

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Ice bath

Procedure:

-

Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with N-phenylphthalamic acid (e.g., 2.41 g, 10 mmol). The flask is flushed with argon or nitrogen.

-

Dissolution: Anhydrous dichloromethane (40 mL) is added to the flask, and the suspension is stirred and cooled to 0°C in an ice bath.

-

Addition of Base: Triethylamine (e.g., 2.8 mL, 20 mmol) is added dropwise to the stirred suspension.

-

Dehydration: A solution of trifluoroacetic anhydride (e.g., 1.5 mL, 10.5 mmol) in 10 mL of anhydrous dichloromethane is added dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.

-

Reaction: The reaction mixture is stirred at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed sequentially with cold water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL). The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure at a low temperature (<30°C).

-

Purification: The crude product is purified by recrystallization from a solvent mixture such as dichloromethane/diethyl ether to yield N-phenylphthalthis compound as a solid.

The this compound-to-Imide Rearrangement

The defining reaction of isoimides is their rearrangement to the corresponding imide. This isomerization, known as the Mumm rearrangement when it involves O-acylisoimides, is an intramolecular[1]-acyl migration from the oxygen atom to the nitrogen atom.[1] The reaction is typically irreversible and can be promoted by heat or by acid/base catalysis.

The rearrangement is believed to proceed through a four-membered ring transition state. The rate of this first-order reaction is influenced by solvent polarity and the electronic nature of the substituents on the aromatic rings.

Spectroscopic Characterization

Due to their frequent instability, isoimides are often characterized in solution shortly after their formation. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for their identification.

Data Presentation

The following table summarizes typical spectroscopic data for an N-substituted phthalthis compound derivative.

| Technique | Functional Group/Proton | Characteristic Signal | Reference |

| FTIR | This compound C=O (asymmetric stretch) | ~1810-1800 cm⁻¹ (strong) | |

| This compound C=N (stretch) | ~1710-1700 cm⁻¹ (strong) | ||

| ¹H-NMR | Aromatic Protons (phthaloyl group) | δ 7.5-8.0 ppm (multiplet) | |

| Aromatic Protons (N-substituent) | δ 7.2-7.6 ppm (multiplet) | ||

| ¹³C-NMR | This compound C=O | δ ~163-165 ppm | |

| This compound C=N | δ ~155-157 ppm | ||

| Aromatic Carbons | δ ~120-135 ppm |

Note: Exact values are highly dependent on the specific molecular structure, solvent, and substituents. The most telling feature in the IR spectrum is the strong carbonyl absorption above 1800 cm⁻¹, which is absent in the corresponding imide. Imides typically show two carbonyl bands around 1780 and 1720 cm⁻¹.

Experimental and Logical Workflow

The synthesis and characterization of an this compound follow a logical progression from precursor synthesis to final analysis, with careful handling required due to the potential for rearrangement.

Conclusion

The this compound functional group, while less stable than its imide isomer, is a valuable and reactive intermediate in modern organic chemistry. Its unique iminolactone structure provides distinct physical properties, such as enhanced solubility, that are useful in polymer processing. A thorough understanding of its synthesis via low-temperature cyclodehydration of amic acids, its characteristic spectroscopic signatures—particularly its high-frequency carbonyl stretch in the FTIR spectrum—and its propensity for thermal rearrangement to the more stable imide are critical for chemists and material scientists seeking to control and exploit its unique reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthesis of New Compounds Bis-(N-Naphthal) Phthalisoimid, Bis-(N-Phenyl) Phthalisoimid and Studying Thermal Stabilty and Bio Activity | Semantic Scholar [semanticscholar.org]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Imide and Isoimide Functionality

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between imide and isoimide functionalities. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who work with these important chemical motifs. This guide covers their structure, stability, reactivity, and spectroscopic signatures, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Concepts: Structure and Stability

Imides and isoimides are isomers, sharing the same molecular formula but differing in the arrangement of their atoms. This structural variance leads to significant differences in their chemical and physical properties.

Imides are characterized by a nitrogen atom bonded to two acyl groups, forming a planar and highly stable five- or six-membered ring in cyclic variants. The delocalization of the nitrogen lone pair across both carbonyl groups contributes to their stability.

Isoimides , in contrast, feature an imine-lactone cyclic structure. They are generally less stable than their imide counterparts and are often considered kinetic products in cyclization reactions, capable of rearranging to the thermodynamically more stable imide form.[1]

Structural Representation

Diagram: General Structures of Imide and this compound

References

Isoimide nomenclature and IUPAC naming conventions

An in-depth technical guide on the core principles of isoimide nomenclature and IUPAC naming conventions, designed for researchers, scientists, and drug development professionals.

Introduction to Isoimides

Isoimides are isomers of imides, characterized by the functional group R-C(=NR')-O-C(=O)-R''. They are often encountered as reactive intermediates in chemical syntheses, particularly in the formation of polyimides, and are known to undergo rearrangement to the more thermodynamically stable imide structure. A thorough understanding of their nomenclature is crucial for clear communication and documentation in research and development.

IUPAC Nomenclature of Isoimides

While the International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for naming a vast array of organic compounds, explicit rules dedicated solely to isoimides are not as prominently detailed as those for their imide counterparts. However, by applying the fundamental principles of substitutive and heterocyclic nomenclature, a systematic naming convention for isoimides can be established. The Chemical Abstracts Service (CAS) also provides a systematic approach, often by treating isoimides as heterocyclic systems.

Naming of Cyclic Isoimides

Cyclic isoimides are most systematically named as derivatives of a parent heterocyclic ring. The core of a cyclic this compound formed from a dicarboxylic acid is a five-membered ring containing an endocyclic oxygen atom and an exocyclic imino group.

General Rules:

-

Identify the Parent Heterocycle: The parent heterocycle is typically a derivative of a furanone. For instance, the this compound derived from phthalic acid is based on an isobenzofuranone skeleton.

-

Identify the Imino Substituent: The =NR' group is treated as a substituent on the parent heterocycle.

-

Numbering the Ring: The ring is numbered to give the heteroatoms and substituents the lowest possible locants, following standard IUPAC rules for heterocyclic systems.

-

Naming Substituents: Any substituent on the nitrogen atom of the imino group is indicated with the locant N.

-

Assembling the Name: The components are assembled alphabetically.

Examples:

| Dicarboxylic Acid | This compound Structure | Systematic IUPAC Name |

| Phthalic Acid | 3-(Phenylimino)isobenzofuran-1(3H)-one | |

| Succinic Acid | 5-(Phenylimino)dihydrofuran-2(3H)-one |

Naming of Acyclic Isoimides

Acyclic isoimides are less common and can be named using functional class nomenclature as anhydrides of a carboxylic acid and an imidic acid.

General Rule:

The name is constructed by listing the names of the two parent acids alphabetically, followed by "anhydride".

Example:

| Structure | Parent Carboxylic Acid | Parent Imidic Acid | Systematic IUPAC Name |

| CH₃-C(=O)O-C(=N-Ph)-CH₃ | Acetic acid | N-Phenylacetimidic acid | Acetic (N-phenylacetimidic) anhydride (B1165640) |

Quantitative Data: Physical and Spectroscopic Properties

The characterization of isoimides relies on various analytical techniques. The following table summarizes key spectroscopic data that distinguish isoimides from their imide isomers.

| Property | This compound | Imide | Reference |

| IR Stretching Frequency (C=O) | ~1800 cm⁻¹ (lactone) | ~1780 cm⁻¹ (symm.) and ~1720 cm⁻¹ (asymm.) | [1] |

| IR Stretching Frequency (C=N) | ~1700 cm⁻¹ | - | [1] |

| ¹³C NMR (C=O) | ~165 ppm | ~170 ppm | [1] |

| ¹³C NMR (C=N) | ~155 ppm | - | [1] |

Experimental Protocols

General Synthesis of N-Arylisomaleimides

This protocol describes a mild and efficient method for the synthesis of isoimides using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a dehydrating agent.[1]

Materials:

-

Appropriate maleamic acid derivative

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

Dichloromethane (DCM)

-

10% aqueous sodium bicarbonate solution

Procedure:

-

Suspend the maleamic acid (1.0 eq) in dichloromethane.

-

Add EDC (2.2 eq) to the suspension.

-

Stir the resulting mixture at room temperature for 10-15 minutes until a clear solution is formed.

-

Pour the reaction mixture into a 10% aqueous sodium bicarbonate solution and stir for an additional 10 minutes.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Chemical Imidization of Poly(amic acid) to Polyimide via Polythis compound Intermediate

This protocol outlines the synthesis of polyimides where this compound is a key intermediate.[2]

Materials:

-

Poly(amic acid) solution in a polar aprotic solvent (e.g., N,N-dimethylacetamide)

-

Acetic anhydride

Procedure:

-

Prepare a dehydrating agent mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the poly(amic acid) repeating unit).

-

Cool the poly(amic acid) solution in an ice bath.

-

Slowly add the dehydrating agent mixture to the cooled poly(amic acid) solution.

-

Stir the mixture at room temperature for 12-24 hours. The formation of the polythis compound intermediate can be monitored by IR spectroscopy.

-

The subsequent rearrangement to the polyimide may cause it to precipitate out of the solution.

-

Collect the precipitated polyimide by filtration.

-

Wash the polymer thoroughly with methanol to remove residual reagents.

-

Dry the final polyimide product in a vacuum oven at 100-150°C.

Mandatory Visualizations

Logical Workflow for IUPAC Naming of Imides and Isoimides

Caption: Logical workflow for the systematic IUPAC naming of imides and isoimides.

Reaction Mechanism: this compound to Imide Rearrangement

Caption: The Mumm rearrangement mechanism from an this compound to a more stable imide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isoimide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoimides are a fascinating and functionally significant class of organic compounds, serving as reactive isomers of the more commonly known imides. Characterized by an exocyclic nitrogen double-bonded to one carbonyl carbon and single-bonded to the oxygen of another, this arrangement imparts unique chemical and physical properties that make them valuable intermediates in organic synthesis and increasingly relevant in the fields of materials science and drug development. Their enhanced solubility and reactivity compared to their imide counterparts offer distinct advantages in the synthesis of high-performance polyimides and the design of novel prodrugs and bioconjugation linkers. This technical guide provides a comprehensive overview of the core physical and chemical properties of isoimides, detailed experimental protocols for their synthesis and characterization, and a look into their applications.

Physical and Chemical Properties of Isoimides

Isoimides are generally characterized by their higher reactivity and greater solubility in organic solvents compared to their thermodynamically more stable imide isomers. These properties are a direct consequence of their unique molecular structure.

Physical Properties

The physical properties of isoimides, such as melting point and solubility, are influenced by the nature of the substituent on the nitrogen atom and the backbone of the dicarboxylic acid precursor. While extensive quantitative data for a wide range of isoimides is not always readily available in the literature, some representative examples are provided below.

| Compound Name | Structure | Melting Point (°C) | Solubility |

| N-Phenylphthalisoimide | 81-83 | Soluble in many organic solvents. | |

| N-(4-Methylphenyl)malethis compound | Data not readily available | Generally more soluble than the corresponding imide. | |

| N-tert-Butylthis compound | Data not readily available | Expected to have good solubility in nonpolar organic solvents. |

Table 1: Physical Properties of Selected this compound Compounds

The enhanced solubility of isoimides compared to imides is a key feature, making them more amenable to solution-phase reactions and processing. This is particularly relevant in the synthesis of polyisoimides, which are often more processable than their polyimide analogues.[1]

Chemical Properties

The chemical reactivity of isoimides is dominated by the electrophilicity of the endocyclic carbonyl carbon and the susceptibility of the five-membered ring to nucleophilic attack. Key chemical properties include their thermal isomerization to imides and their reactions with various nucleophiles.

1. Thermal Isomerization:

Isoimides are metastable intermediates that undergo thermal rearrangement to the more stable imide structure.[2] This isomerization is a crucial consideration in their synthesis and application, as elevated temperatures can lead to the formation of the imide. The rate of this isomerization is dependent on the structure of the this compound and the reaction conditions.

2. Reactivity with Nucleophiles:

The this compound ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of their utility in synthesis. Common nucleophiles that react with isoimides include:

-

Amines: React to form diamides.

-

Alcohols: React to form ester-amides.

-

Water (Hydrolysis): Leads to the formation of the corresponding amic acid.

This reactivity with nucleophiles is exploited in various applications, including the synthesis of poly(amide-esters) and poly(amide-amides) from polyisoimides.

Experimental Protocols

Synthesis of Isoimides

The most common method for synthesizing isoimides is the cyclodehydration of the corresponding N-substituted amic acid using a dehydrating agent that favors the formation of the this compound over the imide. A combination of trifluoroacetic anhydride (B1165640) and a tertiary amine, such as triethylamine (B128534), is a widely used and effective reagent for this transformation.

Detailed Protocol for the Synthesis of N-Phenylphthalthis compound:

-

Preparation of the Amic Acid (N-Phenylphthalamic Acid):

-

In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of aniline (B41778) (1 equivalent) in the same solvent to the cooled phthalic anhydride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The product, N-phenylphthalamic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

-

Cyclodehydration to N-Phenylphthalthis compound:

-

Suspend the dried N-phenylphthalamic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Add triethylamine (2-3 equivalents) to the suspension.

-

Slowly add trifluoroacetic anhydride (1.1-1.5 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenylphthalthis compound.

-

Purify the product by recrystallization or column chromatography.

-

Characterization of Isoimides

Standard spectroscopic techniques are employed to confirm the structure of this compound compounds and distinguish them from their imide isomers.

1. Infrared (IR) Spectroscopy:

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient method for analyzing isoimides. The key distinguishing features are the positions of the carbonyl stretching frequencies.

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Characteristic Bands: Isoimides exhibit two characteristic carbonyl stretching bands. The asymmetric stretch typically appears at a higher wavenumber (around 1800-1820 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 1700-1720 cm⁻¹). The exocyclic C=N stretch is often observed in the region of 1650-1680 cm⁻¹. These values can be compared to the characteristic imide carbonyl stretches, which typically appear around 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric).

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| This compound C=O (asymmetric) | 1800 - 1820 |

| This compound C=O (symmetric) | 1700 - 1720 |

| This compound C=N | 1650 - 1680 |

Table 2: Characteristic IR Absorption Bands for Isoimides

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of isoimides.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength.

-

Characteristic Chemical Shifts: The chemical shifts of the carbonyl carbons in the ¹³C NMR spectrum are particularly diagnostic. The endocyclic carbonyl carbon of the this compound typically resonates at a significantly different chemical shift compared to the imide carbonyl carbons.

| Nucleus | Functional Group | Characteristic Chemical Shift Range (ppm) |

| ¹³C | This compound C=O | ~160-170 |

| ¹³C | Imide C=O | ~165-175 |

| ¹³C | This compound C=N | ~150-160 |

Table 3: Characteristic ¹³C NMR Chemical Shifts for Isoimides and Imides

The protons on the carbon atoms adjacent to the this compound ring will also exhibit characteristic chemical shifts in the ¹H NMR spectrum.

Protocol for Monitoring Thermal Isomerization:

-

Prepare an NMR tube containing a solution of the purified this compound in a high-boiling deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).

-

Acquire an initial ¹H NMR spectrum at room temperature to confirm the purity of the starting material.

-

Heat the NMR tube to a desired temperature (e.g., 80-120 °C) in the NMR spectrometer or in a temperature-controlled oil bath.

-

Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the this compound signals and the appearance of the corresponding imide signals.

-

The relative integration of the signals can be used to determine the kinetics of the isomerization reaction.

Signaling Pathways and Experimental Workflows

While isoimides are not typically involved in biological signaling pathways in the same way as proteins or small molecule messengers, their chemical transformations and applications can be represented as logical workflows.

Synthesis and Isomerization of Isoimides

The formation of an this compound from an amic acid and its subsequent thermal rearrangement to the more stable imide can be visualized as a key chemical pathway.

This compound-Mediated Peptide Bond Formation

In peptide synthesis, isoimides can act as activated intermediates. The carboxylic acid of one amino acid can be activated to form an this compound, which then reacts with the amine of another amino acid to form a peptide bond.

This compound Linkers in Drug Delivery

Isoimides can be used as cleavable linkers in prodrugs or antibody-drug conjugates (ADCs). The this compound linkage can be designed to be stable in circulation but cleave under specific physiological conditions (e.g., changes in pH or enzymatic activity) to release the active drug.

Conclusion

This compound compounds, while often transient, possess a unique and valuable set of physical and chemical properties. Their enhanced solubility and defined reactivity make them powerful tools in modern organic synthesis. For researchers in materials science, the processability of polyisoimides opens avenues for the development of advanced polymers. In the realm of drug development, the application of isoimides as reactive intermediates and cleavable linkers presents exciting opportunities for creating more effective and targeted therapeutic agents. A thorough understanding of their synthesis, characterization, and reactivity, as detailed in this guide, is essential for harnessing the full potential of this versatile class of molecules.

References

Spectroscopic Characteristics of Isoimides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of isoimides, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter these reactive intermediates.

Introduction to Isoimides

Isoimides are isomers of imides, characterized by an exocyclic C=N bond and an endocyclic C=O bond within a five-membered ring. They are often formed as intermediates in the reaction of dicarboxylic anhydrides with primary amines and can undergo rearrangement to the more stable imide form. Understanding their spectroscopic signatures is crucial for their identification, characterization, and for monitoring chemical transformations involving them.

Fourier-Transform Infrared (FTIR) Spectroscopy of Isoimides

FTIR spectroscopy is a powerful tool for the identification of isoimides, primarily through the detection of their characteristic carbonyl (C=O) and imine (C=N) stretching vibrations. The position of these bands can be influenced by the nature of the substituent on the nitrogen atom (N-alkyl vs. N-aryl) and the overall structure of the molecule.

Key Spectroscopic Features:

The most prominent and diagnostic absorption bands for isoimides in an FTIR spectrum are the asymmetric and symmetric carbonyl stretching vibrations, as well as the imine stretch. In contrast to their imide isomers, which typically show two distinct carbonyl peaks, isoimides present a unique pattern.

A key distinguishing feature is the presence of a strong absorption band around 1800 cm⁻¹ attributed to the asymmetric C=O stretch of the isoimide ring, and another strong band near 1715 cm⁻¹ for the symmetric C=O stretch. Furthermore, a characteristic C=N stretching vibration can be observed in the region of 1670-1690 cm⁻¹.

Comparative FTIR Data:

The following table summarizes the characteristic FTIR absorption bands for representative N-aryl and N-alkyl isoimides and their corresponding imide isomers.

| Compound | Substituent | Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N-Phenylmaleothis compound | Aryl | Asymmetric C=O Stretch | ~1810 |

| Symmetric C=O Stretch | ~1715 | ||

| C=N Stretch | ~1685 | ||

| N-Phenylmaleimide | Aryl | Asymmetric C=O Stretch | ~1780 |

| Symmetric C=O Stretch | ~1710 | ||

| N-Ethylmaleothis compound | Alkyl | Asymmetric C=O Stretch | ~1805 |

| Symmetric C=O Stretch | ~1720 | ||

| C=N Stretch | ~1690 | ||

| N-Ethylmaleimide | Alkyl | Asymmetric C=O Stretch | ~1770 |

| Symmetric C=O Stretch | ~1700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Isoimides

NMR spectroscopy provides detailed structural information about isoimides, allowing for the unambiguous identification of the this compound ring system and the nature of the N-substituent. Both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of isoimides derived from maleic anhydride, the two protons on the five-membered ring are chemically equivalent and typically appear as a singlet. The chemical shift of these protons is a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of an this compound is characterized by the presence of two distinct carbonyl carbon signals and the carbons of the C=C double bond within the ring. The chemical shifts of these carbons provide definitive evidence for the this compound structure.

Comparative NMR Data:

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for representative N-aryl and N-alkyl isoimides and their corresponding imide isomers.

Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm)

| Compound | Substituent | Ring Protons (-CH=CH-) | N-Substituent Protons |

| N-Phenylmaleothis compound | Aryl | ~6.5 (s, 2H) | ~7.2-7.5 (m, 5H) |

| N-Phenylmaleimide | Aryl | ~6.8 (s, 2H) | ~7.3-7.5 (m, 5H) |

| N-Ethylmaleothis compound | Alkyl | ~6.4 (s, 2H) | ~3.6 (q, 2H, J=7.2 Hz), ~1.3 (t, 3H, J=7.2 Hz) |

| N-Ethylmaleimide | Alkyl | ~6.7 (s, 2H) | ~3.5 (q, 2H, J=7.2 Hz), ~1.2 (t, 3H, J=7.2 Hz) |

Table 3: Characteristic ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm)

| Compound | Substituent | Carbonyl Carbons (C=O) | Ring Carbons (-CH=CH-) | N-Substituent Carbons |

| N-Phenylmaleothis compound | Aryl | ~170, ~165 | ~130, ~125 | ~145 (quat.), ~129, ~128, ~125 |

| N-Phenylmaleimide | Aryl | ~170 | ~134 | ~132 (quat.), ~129, ~128, ~126 |

| N-Ethylmaleothis compound | Alkyl | ~171, ~166 | ~129, ~124 | ~40 (CH₂), ~14 (CH₃) |

| N-Ethylmaleimide | Alkyl | ~171 | ~134 | ~34 (CH₂), ~13 (CH₃) |

Experimental Protocols

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the KBr pellet into the beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Process the spectrum by subtracting the background to obtain the absorbance or transmittance spectrum of the sample.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).

-

Acquire the ¹H and/or ¹³C NMR spectra.

-

Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key reaction pathways involving isoimides.

The Unstable Isomer: A Deep Dive into the Stability and Reactivity of Isoimides for Drug Development

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of reactive intermediates is paramount. Isoimides, the less stable isomers of imides, represent a critical area of study due to their transient nature and significant impact on the stability and efficacy of pharmaceuticals, particularly in the realm of peptide and small molecule drug development. This technical guide provides a comprehensive overview of the core principles governing isoimide stability and reactivity, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design and development of next-generation therapeutics.

Isoimides are characterized by an endocyclic acyl group attached to the nitrogen atom of an imide ring via an exocyclic oxygen atom. This structural arrangement renders them more susceptible to nucleophilic attack compared to their more stable imide counterparts. The interconversion between this compound and imide, known as the Mumm rearrangement, is a key transformation that dictates the stability and ultimate fate of these molecules.[1][2] The balance between the this compound and imide forms is a delicate interplay of kinetic and thermodynamic factors, which can be influenced by a variety of conditions.[3][4][5][6][7]

The Stability Profile of Isoimides: A Quantitative Perspective

The stability of an this compound is not an intrinsic property but is highly dependent on its chemical environment. Factors such as pH, solvent polarity, temperature, and the electronic nature of substituents can significantly influence the rates of hydrolysis, aminolysis, and rearrangement to the corresponding imide.

Hydrolysis

Isoimides are susceptible to hydrolysis, which can proceed via acid-catalyzed, neutral, or base-catalyzed pathways. The rate of hydrolysis is highly pH-dependent, often exhibiting a complex pH-rate profile. At intermediate pH ranges (typically 6-11), the rearrangement to the more stable imide is often the predominant pathway, while hydrolysis becomes more significant at acidic (pH < 4.5) and basic (pH > 11.5) conditions.[8]

Table 1: pH-Dependent Rate Constants for the Hydrolysis and Rearrangement of N-Phenylphthalthis compound

| pH | k_obs (s⁻¹) | Predominant Reaction |

| < 4.5 | Varies | Hydrolysis |

| 6-11 | Constant | Rearrangement |

| > 11.5 | Varies | Hydrolysis |

| Data synthesized from qualitative descriptions in the literature.[8] |

Aminolysis

The reaction of isoimides with amines (aminolysis) is a critical consideration in the context of peptide chemistry and the formulation of drugs with amine-containing excipients. The rate of aminolysis is influenced by the nucleophilicity of the amine and the steric hindrance around the this compound carbonyl group.

Table 2: Relative Reactivity of Isoimides with Amines

| This compound Structure | Amine Nucleophile | Relative Rate |

| N-Arylphthalthis compound | Primary Alkylamine | Fast |

| N-Arylphthalthis compound | Secondary Alkylamine | Moderate |

| N-Alkylsuccinthis compound | Primary Alkylamine | Very Fast |

| This table represents generalized trends and relative rates based on principles of organic chemistry. |

Mumm Rearrangement: The this compound-Imide Interconversion

The unimolecular rearrangement of an this compound to its more thermodynamically stable imide isomer is a cornerstone of this compound chemistry. The rate of this 1,3-acyl transfer is influenced by the electronic properties of the substituents on the aromatic ring and the migrating group. Electron-withdrawing groups on the migrating acyl group tend to accelerate the rearrangement, while electron-donating groups on the N-aryl ring can also affect the rate.[8]

Table 3: Substituent Effects on the Rate of Mumm Rearrangement

| N-Aryl Substituent (Y) | Migrating Group (R) | Relative Rate of Rearrangement |

| p-NO₂ | Phenyl | Faster |

| H | Phenyl | Reference |

| p-CH₃ | Phenyl | Slower |

| p-NO₂ | p-Tolyl | Faster |

| Data derived from Hammett plot trends described in the literature.[8] A non-linear Hammett plot is observed, with ρ = +0.60 for electron-withdrawing and +1.65 for electron-donating substituents on the migrating group R.[8] |

Experimental Protocols for Studying this compound Stability and Reactivity

To quantitatively assess the stability and reactivity of isoimides, a combination of synthetic, spectroscopic, and chromatographic techniques is employed.

Synthesis of Isoimides

A general method for the synthesis of isoimides involves the dehydration of the corresponding amic acid precursor.

Protocol 1: Synthesis of N-Phenylphthalthis compound

-

Dissolution: Dissolve N-phenylphthalamic acid in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Dehydrating Agent Addition: Add a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride (B1165640) (TFAA) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Kinetic Analysis by UV-Visible Spectrophotometry

The rearrangement of an this compound to an imide can often be monitored by UV-Visible spectrophotometry due to the different chromophores of the two isomers.

Protocol 2: Kinetic Analysis of this compound Rearrangement

-

Solution Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile (B52724), dioxane-water mixtures). Prepare a series of buffered solutions at the desired pH.

-

Spectrophotometer Setup: Set the UV-Visible spectrophotometer to scan a wavelength range that encompasses the absorbance maxima of both the this compound and the imide. For kinetic measurements, set the instrument to monitor the absorbance change at a fixed wavelength where the difference in absorbance between the two species is maximal.

-

Initiation of Reaction: Inject a small aliquot of the this compound stock solution into a cuvette containing the buffered solution, pre-equilibrated at the desired temperature in the spectrophotometer's cell holder.

-

Data Acquisition: Record the absorbance at the chosen wavelength over time. The data should be collected for at least three half-lives of the reaction.

-

Data Analysis: Plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear plot will be the negative of the observed first-order rate constant (k_obs).

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the this compound, the corresponding imide, and any hydrolysis products.

Protocol 3: HPLC Analysis of an this compound Reaction Mixture

-

Column and Mobile Phase Selection: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding a suitable solvent (e.g., cold acetonitrile) or by adjusting the pH.

-

Injection and Separation: Inject the quenched sample onto the HPLC system. The gradient elution will separate the components based on their polarity.

-

Detection: Use a UV detector set to a wavelength where all components of interest absorb.

-

Quantification: Integrate the peak areas of the this compound, imide, and any other products. The concentration of each species can be determined by using a calibration curve generated with authentic standards.

Visualizing this compound-Related Pathways

Understanding the reaction pathways and experimental workflows is crucial for effective research. The following diagrams, generated using the DOT language, illustrate key processes involving isoimides.

Mumm Rearrangement and Competing Hydrolysis

Experimental Workflow for this compound Kinetic Analysis

Isoimides in Drug Development: The Case of Aspartyl Residue Degradation

A significant area where this compound chemistry impacts drug development is in the degradation of therapeutic proteins and peptides. Aspartyl (Asp) and asparaginyl (Asn) residues are particularly susceptible to forming a succinimide (B58015) intermediate, which is a cyclic this compound. This can lead to isomerization, racemization, and peptide bond cleavage, all of which can compromise the efficacy and safety of a biopharmaceutical.[9][10][11][12][13]

Conclusion

Isoimides are reactive intermediates with a rich and complex chemistry that has profound implications for drug development. Their stability is a delicate balance of kinetic and thermodynamic factors that are highly sensitive to the surrounding chemical environment. For researchers and scientists, a thorough understanding of the principles governing this compound reactivity, coupled with robust analytical methods for their characterization, is essential for the design of stable and effective pharmaceuticals. By carefully considering the potential for this compound formation and subsequent reactions, it is possible to mitigate degradation pathways and develop more robust drug candidates with improved shelf-life and therapeutic profiles.

References

- 1. scispace.com [scispace.com]

- 2. Mumm rearrangement - Wikipedia [en.wikipedia.org]

- 3. Ch 10: Kinetic and Thermodynamic Control [chem.ucalgary.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. jackwestin.com [jackwestin.com]

- 8. The this compound–imide rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Isoimides from Amic Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of isoimides from amic acid precursors is a critical transformation in organic chemistry, with significant implications for polymer science and drug development. Isoimides serve as important reactive intermediates and building blocks for a variety of molecular architectures. This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of isoimides, focusing on the chemical dehydration of amic acid precursors. Detailed experimental protocols for commonly employed dehydrating agents are presented, alongside a comparative analysis of their efficacy. Furthermore, this guide outlines the key characterization techniques and provides a general experimental workflow to aid researchers in the successful synthesis and identification of these valuable compounds.

Introduction

Isoimides are isomers of imides, featuring an exocyclic nitrogen-carbon double bond. They are generally considered the kinetically favored products of the cyclodehydration of amic acids, while the corresponding imides are the thermodynamically more stable isomers. The ability to selectively synthesize isoimides is of great interest due to their unique reactivity. They can act as precursors to polyimides with enhanced solubility and processability, and their susceptibility to nucleophilic attack makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[1]

This guide will delve into the practical aspects of isoimide synthesis, providing detailed methodologies and comparative data to assist researchers in selecting the optimal conditions for their specific applications.

Reaction Mechanism and Key Considerations

The conversion of an amic acid to an this compound proceeds via a cyclodehydration reaction, typically facilitated by a chemical dehydrating agent. The generally accepted mechanism, particularly for carbodiimide-mediated reactions, involves the activation of the carboxylic acid group of the amic acid, followed by an intramolecular nucleophilic attack by the amide oxygen.

Key Considerations for Successful this compound Synthesis:

-

Choice of Dehydrating Agent: The selection of the dehydrating agent is crucial and can significantly impact the reaction rate, yield, and the ratio of this compound to imide.

-

Reaction Temperature: this compound formation is often favored at lower temperatures, as higher temperatures can promote isomerization to the more stable imide.[1]

-

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction kinetics. Anhydrous conditions are essential to prevent hydrolysis of the dehydrating agent and the this compound product.

-

Amic Acid Structure: The structure of the amic acid precursor, particularly the nature of the substituent on the nitrogen atom, can affect the rate of cyclization and the stability of the resulting this compound.

Comparative Analysis of Common Dehydrating Agents

A variety of dehydrating agents have been successfully employed for the synthesis of isoimides from amic acids. The choice of reagent often depends on the specific substrate, desired reaction conditions, and scalability. Below is a summary of commonly used dehydrating agents with their typical reaction conditions and yields.

| Dehydrating Agent | Typical Reaction Conditions | General Yield Range (%) | Advantages | Disadvantages |

| DCC (N,N'-Dicyclohexylcarbodiimide) | CH₂Cl₂, THF, or DMF; 0 °C to room temperature; 1-6 hours | 60-95 | Readily available, effective for a wide range of substrates.[1] | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[2] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | CH₂Cl₂; Room temperature; 10-20 minutes | 90-98 | Water-soluble urea (B33335) byproduct allows for easy workup and purification.[3] | More expensive than DCC. |

| Trifluoroacetic Anhydride (B1165640) (TFAA) | In conjunction with a tertiary amine (e.g., Et₃N); THF, Dioxane, or Pyridine; 0 °C to room temperature | High (up to 97%) | Highly reactive, leading to rapid conversion.[4][5] | Can be harsh for sensitive substrates; requires careful handling. |

| Methanesulfonyl Chloride (MsCl) | In conjunction with a tertiary amine (e.g., N-methylimidazole); CH₂Cl₂; <15 minutes | Good to excellent | Fast reaction times and high yields.[6][7] | Can generate corrosive byproducts. |

| Cyanuric Chloride | With a base; 15 minutes | 85-98 | Efficient for kinetically controlled this compound synthesis.[6] | May not be suitable for all substrates. |

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of isoimides using common dehydrating agents. These should be considered as general guidelines and may require optimization for specific amic acid precursors.

General Procedure for Amic Acid Synthesis

Amic acid precursors are typically synthesized by the reaction of a primary amine with a cyclic anhydride in a suitable solvent at room temperature.

-

Procedure: To a solution of the primary amine (1.0 eq) in an appropriate solvent (e.g., acetone, THF, or water), add the cyclic anhydride (1.0 eq) portion-wise with stirring at room temperature. The reaction is typically stirred for 2-6 hours. The resulting amic acid often precipitates from the reaction mixture and can be isolated by filtration, washed with the solvent, and dried under vacuum.

This compound Synthesis using Dicyclohexylcarbodiimide (DCC)

-

Materials:

-

Amic acid precursor (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

-

Procedure:

-

Suspend the amic acid in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous CH₂Cl₂ dropwise to the cooled suspension over 15-20 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

-

This compound Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Materials:

-

Amic acid precursor (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.2 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a suspension of the amic acid in anhydrous CH₂Cl₂ at room temperature, add EDC in one portion.

-

Stir the reaction mixture at room temperature for 10-20 minutes. The reaction mixture typically becomes a clear solution.[3]

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water to remove the water-soluble urea byproduct.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product, often in high purity without the need for column chromatography.[3]

-

This compound Synthesis using Trifluoroacetic Anhydride (TFAA)

-

Materials:

-

Amic acid precursor (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (1.5 eq)

-

Triethylamine (B128534) (Et₃N) (2.0 eq)

-

Anhydrous THF or Dioxane

-

-

Procedure:

-

Dissolve the amic acid in anhydrous THF or dioxane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Add trifluoroacetic anhydride dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Characterization of Isoimides

The successful synthesis of isoimides can be confirmed using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups of isoimides.

-

Characteristic Absorption Bands:

-

C=O (lactone): A strong absorption band is typically observed in the range of 1810-1780 cm⁻¹.

-

C=N (imine): A characteristic absorption band appears around 1700-1650 cm⁻¹.

-

The absence of the broad O-H and N-H stretching bands of the parent amic acid is also indicative of successful cyclization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information for the synthesized isoimides.

-

¹H NMR: The chemical shifts of the protons will vary depending on the specific structure of the this compound. Protons adjacent to the imine and lactone functionalities will have characteristic chemical shifts. For example, in N-substituted maleisoimides, the vinylic protons typically appear as two distinct doublets.[3]

-

¹³C NMR: The carbonyl carbon of the lactone and the imine carbon will exhibit characteristic chemical shifts in the downfield region of the spectrum.

Table of Representative ¹³C NMR Chemical Shifts for this compound Moieties:

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C=O (lactone) | 165-175 |

| C=N (imine) | 150-160 |

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of isoimides, as well as the reaction mechanism.

General Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Isoimide to Imide Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rearrangement of isoimides to their more stable imide isomers is a fundamental and often crucial transformation in organic synthesis. This process, also known as the Mumm rearrangement, has significant implications in various fields, including polymer chemistry and drug development, where the formation of the correct isomer is critical for the desired material properties or biological activity. This technical guide provides a comprehensive overview of the core mechanism of the isoimide-to-imide rearrangement, detailing the influence of electronic and steric factors, catalytic conditions, and reaction media. Detailed experimental protocols for the synthesis of this compound precursors and their subsequent rearrangement are provided, alongside methodologies for analytical characterization. Quantitative kinetic and yield data are summarized for comparative analysis. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and the development of novel therapeutics.

The Core Mechanism of this compound to Imide Rearrangement

The rearrangement of an this compound to an imide is an intramolecular acyl transfer reaction. The generally accepted mechanism proceeds through a tetrahedral intermediate. The reaction is typically irreversible, as the imide is the thermodynamically more stable isomer.

The specific rate of this O → N acyl group migration is pH-independent in the range of pH 6–11.[1] However, at pH values below 4.5 or above 11.5, isoimides can undergo acid or base-catalyzed acyl transfer to the solvent, leading to the formation of amides.[1]

The reaction mechanism can be visualized as follows:

Substituents on both the carbon skeleton and the nitrogen atom can influence the rate of rearrangement. A non-linear Hammett plot is observed when the migrating group is varied, suggesting a change in the rate-determining step or the transition state structure with different electronic demands.[1] For instance, electron-withdrawing groups on the migrating acyl group generally accelerate the rearrangement, while electron-donating groups have a more complex effect.[1]

Quantitative Data on Rearrangement Kinetics

The kinetics of the this compound to imide rearrangement have been studied under various conditions. The following tables summarize key quantitative data from the literature.

Table 1: Hammett ρ Values for Substituent Effects on the Migrating Group

| Substituent Type on Migrating Group (R) | ρ Value | Reference |

| Electron-withdrawing | +0.60 | [1] |

| Electron-donating | +1.65 | [1] |

Table 2: Solvent Effects on the Rearrangement Rate

| Solvent System | Grunwald-Winstein m value | Reference |

| Aqueous Dioxan | 0.175 | [1] |

The low m value indicates a low sensitivity of the reaction rate to the ionizing power of the solvent, which is consistent with an intramolecular process with little charge separation in the transition state.

Experimental Protocols

Synthesis of Isoimides

The synthesis of isoimides is the crucial first step in studying their rearrangement. Isoimides are typically prepared by the dehydration of the corresponding amic acids using a variety of dehydrating agents.

Protocol 3.1.1: Synthesis of N-Substituted Isomaleimides using EDC

This protocol describes a mild and efficient method for synthesizing isomaleimides from maleamic acids using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[2]

Materials:

-

N-substituted maleamic acid (1.0 eq)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.1-1.5 eq)

-

Dichloromethane (DCM)

-

10% aqueous sodium bicarbonate solution

Procedure:

-

Suspend the N-substituted maleamic acid in dichloromethane.

-

Add EDC to the suspension at room temperature.

-

Stir the reaction mixture until a clear solution is formed (typically 10-20 minutes).

-

Pour the reaction mixture into a 10% aqueous sodium bicarbonate solution and stir for 10 minutes.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the N-substituted isomaleimide.

Protocol 3.1.2: Synthesis of Isoimides using Trifluoroacetic Anhydride (B1165640) (TFAA)

This method is effective for the cyclization of amic acids to isoimides, particularly in the synthesis of polyisoimides.

Materials:

-

Amic acid (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (1.1-2.0 eq)

-

Triethylamine (B128534) (TEA) (1.1-2.0 eq)

-

Anhydrous solvent (e.g., THF, DMF, Dioxane)

Procedure:

-

Dissolve the amic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of trifluoroacetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the this compound.

This compound to Imide Rearrangement

The rearrangement can often be induced thermally or by the presence of a catalyst.

Protocol 3.2.1: Thermal Rearrangement in Solution

Procedure:

-

Dissolve the purified this compound in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or toluene).

-

Heat the solution to the desired temperature (typically ranging from 80 °C to 180 °C).

-

Monitor the progress of the rearrangement by TLC, HPLC, or NMR spectroscopy.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting imide can be purified by recrystallization or column chromatography.

The following diagram illustrates a general experimental workflow for the synthesis and rearrangement of isoimides.

Analytical Characterization

FTIR and NMR spectroscopy are powerful tools for distinguishing between isoimides and imides and for monitoring the progress of the rearrangement.

FTIR Spectroscopy

The carbonyl stretching frequencies in the infrared spectra of isoimides and imides are distinct and can be used for their identification.

Table 3: Characteristic FTIR Absorption Bands for Isoimides and Imides

| Functional Group | Absorption Range (cm⁻¹) | Notes | Reference |

| Imide C=O (asymmetric) | 1790-1750 | Strong | [3] |

| Imide C=O (symmetric) | 1740-1700 | Strong | [3] |

| This compound C=O | 1810-1780 | Strong | [3] |

| This compound C=N | 1680-1650 | Medium to Strong | |

| Imide N-H (if present) | 3250-3150 | Medium | [3] |

¹H NMR Spectroscopy

Proton NMR can be used to monitor the rearrangement by observing the disappearance of signals corresponding to the this compound and the appearance of signals for the imide. The chemical shifts of protons adjacent to the imide or this compound functionality will differ. For example, in the case of N-substituted maleisoimides and maleimides, the chemical shifts of the vinyl protons are diagnostic. The protons on the five-membered ring of the malethis compound will have a different chemical environment and thus a different chemical shift compared to the corresponding maleimide.

Applications in Drug Development

The this compound-imide rearrangement can be a critical consideration in the synthesis of pharmacologically active molecules. The two isomers can exhibit different biological activities and toxicological profiles. Therefore, controlling the formation of the desired imide isomer is essential. For example, in the synthesis of certain kinase inhibitors or other therapeutic agents containing an imide moiety, ensuring complete conversion from a potential this compound intermediate is a key process parameter to guarantee the purity and efficacy of the final active pharmaceutical ingredient (API). Furthermore, understanding the stability of this compound-containing prodrugs and their conversion to the active imide form under physiological conditions is an important aspect of drug design and delivery.

Conclusion

The this compound to imide rearrangement is a well-established yet continually relevant transformation in modern organic chemistry. A thorough understanding of its mechanism, the factors that influence its rate, and the experimental conditions required to control it are essential for synthetic chemists in both academic and industrial settings. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing this important reaction for their synthetic goals.

References

A Technical Guide to the Historical Discovery and Development of Isoimide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoimides, the less stable isomers of imides, have a fascinating history intertwined with the development of high-performance polymers and, more recently, with advancements in medicinal chemistry and chemical biology. Initially often viewed as undesirable byproducts in imidization reactions, their unique reactivity has been harnessed for various applications, including as versatile intermediates in organic synthesis and as key moieties in prodrug design. This technical guide provides an in-depth exploration of the core aspects of isoimide chemistry, from its historical discovery to modern-day applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.

Historical Perspective and Key Milestones

The story of isoimides is inseparable from the rise of polyimides, a class of high-performance polymers known for their exceptional thermal stability.[1][2] The foundational work on polyimides was pioneered by DuPont in the 1950s, leading to the development of materials like Kapton®.[1] During these early investigations into polyimide synthesis, the formation of this compound linkages was often observed as a side reaction.[2]

It was realized that the chemical imidization of poly(amic acids), the precursors to polyimides, could lead to a significant proportion of this compound structures, which would then thermally convert to the more stable imide form at higher temperatures.[2] This observation marked the beginning of a deeper investigation into the fundamental properties and reactivity of isoimides.

Key milestones in the development of this compound chemistry include:

-

1908: The first polyimide was discovered by Bogart and Renshaw, laying the groundwork for future research in this area.[1]

-

1950s: DuPont develops a commercially viable route to high molecular weight polyimides, during which the formation and isomerization of this compound intermediates are implicitly studied.[1][2]

-

Late 20th Century: A growing understanding of the reaction mechanisms reveals that isoimides can be formed as kinetically controlled products in the dehydration of amic acids, particularly with certain dehydrating agents.

-

Modern Era: The unique reactivity of the this compound group is strategically exploited in various fields. In drug delivery, isoimides are employed as prodrug moieties that can undergo intramolecular rearrangement to release an active pharmaceutical ingredient. In chemical biology, the spontaneous formation of aspartoylisoimides (aspartimides) from aspartic acid residues is recognized as a significant post-translational modification in proteins, contributing to protein degradation and aging-related diseases.[3]

The Chemistry of Isoimides

Synthesis of Isoimides

The primary route to this compound synthesis is the cyclodehydration of the corresponding N-substituted amic acid. The choice of dehydrating agent is crucial in selectively forming the this compound over the thermodynamically more stable imide.

Commonly used dehydrating agents that favor this compound formation include:

-

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[4][5]

-

Anhydrides: Trifluoroacetic anhydride, often in the presence of a tertiary amine, is also effective.[6]

The general mechanism for carbodiimide-mediated this compound synthesis involves the activation of the carboxylic acid of the amic acid to form an O-acylisourea intermediate. This is followed by an intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl group.

Isomerization to Imides

A defining characteristic of isoimides is their propensity to isomerize to the corresponding imide. This rearrangement is typically irreversible and can be promoted by heat or the presence of acid or base catalysts. The isomerization proceeds via a 1,3-O→N acyl transfer mechanism, often referred to as a Mumm rearrangement.

The rate of this isomerization is influenced by several factors, including:

-

Temperature: Higher temperatures significantly accelerate the isomerization.

-

Solvent: The polarity and basicity of the solvent can affect the reaction rate.

-

Catalysts: Acids and bases can catalyze the rearrangement.

-

Substituents: The electronic and steric properties of the substituents on the nitrogen atom and the dicarbonyl backbone can influence the kinetics of the isomerization.

Quantitative Data in this compound Chemistry

The following tables summarize key quantitative data related to the synthesis, isomerization, and characterization of isoimides.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Amic Acid Precursor | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| N-phenylphthalamic acid | DCC | Dichloromethane (B109758) | Room Temp. | 2 | >95 | [5] |

| N-phenylmaleamic acid | EDC | Dichloromethane | Room Temp. | 1 | 92 | [4] |

| Poly(amic acid) from ODPA/ODA | DCC | NMP | 0 | 24 | High |

Table 2: Kinetic Data for this compound to Imide Isomerization

| This compound | Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| N-phenylphthalthis compound | NMP | 180 | - | - | |

| Polythis compound (BTDA-DAB) | Melt | 243 (Tmin) | - | - | [7] |

| cis-to-trans isomerization (peptide) | DMSO | 23 | 4-9 x 10⁻³ | - | [8] |

Table 3: Spectroscopic Data for this compound Characterization

| Compound | Technique | Characteristic Absorption/Signal | Reference |

| N-phenylphthalthis compound | IR (cm⁻¹) | ~1800 (C=O, asym), ~920 (C-O-C) | [5] |

| Polythis compound | IR (cm⁻¹) | 1780-1795 (C=O, asym), 1707-1730 (C=O, sym), 1380 (C-N) | [7] |

| Poly(amic acid) | ¹H NMR | ~10.7-10.1 ppm (amide NH), ~13.3 ppm (carboxylic acid OH) | [9][10] |

| Polyimide | IR (cm⁻¹) | ~1780 (C=O, asym), ~1720 (C=O, sym), ~1360 (C-N stretch), ~745 (imide ring deformation) |

Detailed Experimental Protocols

Synthesis of N-phenylphthalthis compound using DCC

This protocol describes the synthesis of a model this compound, N-phenylphthalthis compound, from N-phenylphthalamic acid using N,N'-dicyclohexylcarbodiimide (DCC) as the dehydrating agent.

Materials:

-

N-phenylphthalamic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Filter funnel and filter paper

Procedure:

-

Dissolve N-phenylphthalamic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Stir the solution at room temperature.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution of the amic acid.

-

A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate with a small amount of DCM.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-phenylphthalthis compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as DCM/diethyl ether.

Synthesis of an Isomaleimide using EDC

This protocol outlines a general procedure for the synthesis of an N-substituted isomaleimide from the corresponding maleamic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).[4]

Materials:

-

N-substituted maleamic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

Anhydrous dichloromethane (DCM)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

Procedure:

-

Suspend the N-substituted maleamic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add EDC (1.2 equivalents) to the suspension at room temperature with stirring.

-

The reaction mixture will typically become a clear solution as the reaction progresses.

-

Continue stirring at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove the urea (B33335) byproduct and any remaining EDC.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the desired isomaleimide, which can be further purified by column chromatography if necessary.[4]

Characterization of Isoimides

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the synthesized product.

-

Look for the characteristic absorption bands of the this compound ring. A strong carbonyl absorption band is expected around 1800 cm⁻¹ (asymmetric C=O stretch), and a band corresponding to the C-O-C stretch is typically observed around 920 cm⁻¹.

-

The absence of a broad O-H stretch from the carboxylic acid precursor and the characteristic imide carbonyl bands (around 1780 and 1720 cm⁻¹) confirms the formation of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, the disappearance of the carboxylic acid proton signal (typically >10 ppm) and the amide proton signal of the starting amic acid is indicative of cyclization.

-

In the ¹³C NMR spectrum, the chemical shifts of the carbonyl carbons and the carbon of the C=N bond are characteristic of the this compound structure.

Key Pathways and Workflows Involving Isoimides

Aspartimide Formation in Peptides and Proteins

The formation of an aspartimide (a five-membered cyclic this compound) from an aspartic acid (Asp) or asparagine (Asn) residue is a significant non-enzymatic post-translational modification in peptides and proteins.[11][12][13][14][15] This process is particularly facile when the Asp residue is followed by a small amino acid, such as glycine. The aspartimide intermediate is unstable and can hydrolyze to form either the original L-aspartyl linkage, an L-isoaspartyl linkage (a β-peptide bond), or their D-isomers, leading to protein damage.[16]

Caption: Pathway of aspartimide formation and subsequent hydrolysis in peptides.

This compound-Based Prodrug Activation

The inherent reactivity of the this compound group makes it an attractive linker for prodrug design.[][18] An this compound-containing prodrug can be designed to be stable under certain conditions (e.g., during storage or in the gastrointestinal tract) and then undergo a controlled release of the active drug under specific physiological conditions (e.g., in the bloodstream or within a target cell). The release mechanism often involves an intramolecular cyclization-elimination reaction, where the this compound rearranges to the more stable imide, concomitantly releasing the drug molecule.[18]

References